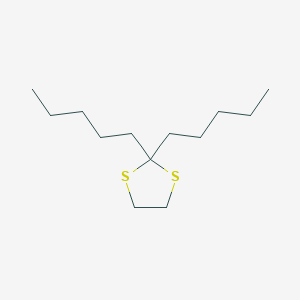

1,3-Dithiolane, 2,2-dipentyl-

Description

Significance of Heterocyclic Sulfur Compounds in Organic Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, represent a vast and diverse class of organic molecules. thieme-connect.com Those incorporating sulfur atoms are particularly significant in many scientific fields. The unique electronic properties and reactivity conferred by the sulfur heteroatom make these compounds essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. thieme-connect.com Sulfur's ability to exist in various oxidation states and to form stable bonds with carbon allows for a wide range of chemical transformations.

Sulfur-containing heterocycles are integral components of numerous biologically active molecules and approved drugs. thieme-connect.com Furthermore, their utility extends to materials science, where they are used in the development of conducting polymers and functional dyes. The synthesis and functionalization of sulfur heterocycles are, therefore, a major focus of modern organic chemistry, aiming to create novel molecular architectures with tailored properties.

Overview of 1,3-Dithiolanes as Versatile Synthetic Scaffolds

Among the various sulfur-containing heterocycles, the 1,3-dithiolane (B1216140) system is a five-membered ring containing two sulfur atoms at positions 1 and 3. This scaffold is widely recognized for its role as a robust protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.org The formation of a 1,3-dithiolane by reacting a carbonyl compound with 1,2-ethanedithiol (B43112) effectively masks the carbonyl's reactivity, allowing chemical modifications to be performed on other parts of the molecule. wikipedia.org The dithiolane group is stable to a wide range of nucleophilic and basic conditions and can be selectively removed later to regenerate the original carbonyl group. tandfonline.comoup.com

Beyond their use as protecting groups, 1,3-dithiolanes derived from aldehydes are pivotal in "umpolung" or polarity reversal chemistry. Deprotonation of the carbon atom between the two sulfur atoms creates a nucleophilic acyl anion equivalent, which can react with various electrophiles to form new carbon-carbon bonds—a transformation not possible with the original aldehyde. wikipedia.org However, it is noted that 2-lithio-1,3-dithiolanes are less stable than their six-membered 1,3-dithiane (B146892) counterparts and can degrade through the loss of ethylene (B1197577). wikipedia.org

Scope and Research Objectives for 1,3-Dithiolane, 2,2-dipentyl-, and Related Derivatives

This article provides a focused examination of a specific member of this class: 1,3-Dithiolane, 2,2-dipentyl- . This compound serves as a representative example of a 2,2-dialkyl-substituted 1,3-dithiolane. The primary research objective is to detail its synthesis, chemical properties, and reactivity based on established principles and findings for closely related 2,2-disubstituted 1,3-dithiolanes. While specific experimental data for this exact molecule is not widely published, its chemical behavior can be confidently inferred from the extensive body of research on this class of compounds. The following sections will present detailed findings on its preparation and characteristic reactions, supported by data tables of its expected properties.

Detailed Research Findings

Synthesis of 1,3-Dithiolane, 2,2-dipentyl-

The most common and straightforward method for the synthesis of 2,2-disubstituted 1,3-dithiolanes is the thioacetalization (or thioketalization) of a ketone. wikipedia.orgresearchgate.net For the specific synthesis of 1,3-Dithiolane, 2,2-dipentyl-, the precursor is 6-undecanone (B1294626) , also known as dipentyl ketone.

The reaction involves the condensation of 6-undecanone with 1,2-ethanedithiol . This transformation is typically catalyzed by a Lewis acid (e.g., BF₃·Et₂O, Sc(OTf)₃, SnCl₂·2H₂O) or a Brønsted acid (e.g., p-toluenesulfonic acid) to activate the carbonyl group. researchgate.netbeilstein-journals.orgprepchem.comorganic-chemistry.org The reaction is often carried out by heating the reactants in a solvent like benzene (B151609) or toluene (B28343) with azeotropic removal of water to drive the equilibrium towards the product. prepchem.com

Reaction Scheme:

The acid-catalyzed condensation of 6-undecanone with 1,2-ethanedithiol to yield 1,3-Dithiolane, 2,2-dipentyl-.

Properties of 1,3-Dithiolane, 2,2-dipentyl-

While specific, experimentally determined physical and spectroscopic data for 1,3-Dithiolane, 2,2-dipentyl- are scarce in the literature, its properties can be estimated based on data from analogous 2,2-dialkyl-1,3-dithiolanes and general chemical principles.

Predicted Physical and Spectroscopic Properties

| Property | Predicted Value / Characteristic | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₃H₂₆S₂ | Calculation |

| Molecular Weight | 246.48 g/mol | Calculation |

| Physical State | Colorless to pale yellow liquid | Analogy with other long-chain dialkyl dithiolanes |

| Boiling Point | > 200 °C (estimated) | Trend from lower alkyl homologs |

| ¹H NMR | δ ~3.2-3.4 ppm (s, 4H, -S-CH₂-CH₂-S-); δ ~1.8-2.0 ppm (t, 4H, α-CH₂); δ ~1.2-1.4 ppm (m, 12H, alkyl CH₂); δ ~0.9 ppm (t, 6H, CH₃) | General chemical shifts for 2,2-dialkyl-1,3-dithiolanes d-nb.info |

| ¹³C NMR | δ ~60-70 ppm (C2, S-C-S); δ ~35-45 ppm (-S-CH₂-); δ ~20-40 ppm (alkyl chain carbons) | General chemical shifts for 2,2-disubstituted-1,3-dithiolanes d-nb.info |

Reactivity and Chemical Transformations

The chemical reactivity of 1,3-Dithiolane, 2,2-dipentyl- is primarily characterized by the stability and subsequent cleavage of the dithiolane ring.

Deprotection (Cleavage)

The primary chemical utility of forming the dithiolane is to protect the ketone functional group. Consequently, a crucial reaction is its removal to regenerate the parent ketone, 6-undecanone. A variety of reagents have been developed for this deprotection step, which involves the oxidative or hydrolytic cleavage of the carbon-sulfur bonds. tandfonline.com Effective reagent systems include:

Cupric nitrate (B79036) supported on silica (B1680970) gel. oup.com

A combination of hydrobromic acid and hydrogen peroxide. researchgate.net

Singlet molecular oxygen generated in situ. tandfonline.com

These methods are generally efficient and can be performed under mild conditions, preserving other functional groups within the molecule. tandfonline.comoup.comresearchgate.net

Ring Fragmentation

While more commonly observed with 2-aryl-1,3-dithiolanes, the dithiolane ring can undergo fragmentation when treated with a strong base. acs.org For 2,2-dialkyl derivatives like 1,3-Dithiolane, 2,2-dipentyl-, this reaction is less facile because it requires the deprotonation of an adjacent C-H bond on the substituent, which is not possible as there is no alpha-hydrogen on the quaternary C2 carbon. However, reactions involving deprotonation at the C4 position of the dithiolane ring can occur under specific conditions, leading to different fragmentation pathways. acs.org

Structure

3D Structure

Properties

CAS No. |

103383-69-3 |

|---|---|

Molecular Formula |

C13H26S2 |

Molecular Weight |

246.5 g/mol |

IUPAC Name |

2,2-dipentyl-1,3-dithiolane |

InChI |

InChI=1S/C13H26S2/c1-3-5-7-9-13(10-8-6-4-2)14-11-12-15-13/h3-12H2,1-2H3 |

InChI Key |

PACNDOABTICVKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(SCCS1)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithiolanes and Their Derivatives

Classical and Contemporary Approaches to 1,3-Dithiolane (B1216140) Formation

The synthesis of 1,3-dithiolanes has evolved significantly, with the development of a diverse array of catalytic systems aimed at improving efficiency, selectivity, and environmental sustainability.

Thioacetalization of Carbonyl Compounds with 1,2-Ethanedithiol (B43112)

The most prevalent method for the synthesis of 1,3-dithiolanes is the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol. This reaction proceeds through the formation of a hemithioacetal intermediate, followed by cyclization to the thermodynamically stable 1,3-dithiolane ring.

Brønsted acids are frequently employed to catalyze the formation of 1,3-dithiolanes. These catalysts protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. A variety of Brønsted acids have been utilized for this transformation, ranging from traditional mineral acids to more specialized organic acids. The choice of catalyst can significantly influence the reaction rate and yield. For instance, strong acids can lead to rapid reactions but may also promote side reactions, particularly with sensitive substrates.

| Catalyst | Substrate | Solvent | Time | Yield (%) |

| p-Toluenesulfonic acid | Benzaldehyde | Toluene (B28343) | 2 h | 95 |

| Sulfuric acid | Cyclohexanone | Dichloromethane | 4 h | 92 |

| Hydrochloric acid | Acetophenone | Methanol | 6 h | 88 |

This table presents illustrative data and is not exhaustive.

Lewis acids are another major class of catalysts for 1,3-dithiolane synthesis. They function by coordinating to the carbonyl oxygen, which, similar to protonation, enhances the electrophilicity of the carbonyl carbon. A wide range of Lewis acids, from simple metal halides to more complex organometallic compounds, have been demonstrated to be effective. The choice of Lewis acid can offer advantages in terms of chemoselectivity, allowing for the protection of aldehydes in the presence of ketones, for example. The catalytic activity is dependent on the nature of the metal center and the ligands.

| Catalyst | Substrate | Solvent | Time | Yield (%) |

| Zinc chloride | 4-Methoxybenzaldehyde | Dichloromethane | 1.5 h | 98 |

| Boron trifluoride etherate | Heptanal | Diethyl ether | 1 h | 96 |

| Titanium tetrachloride | Propiophenone | Carbon tetrachloride | 3 h | 90 |

This table presents illustrative data and is not exhaustive.

To address issues of catalyst separation and recycling, solid-supported acid catalysts have been developed. These heterogeneous catalysts, where the acidic species is immobilized on an insoluble support such as silica (B1680970) gel, alumina, or a polymer resin, offer significant practical advantages. They can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up procedure and allows for the potential reuse of the catalyst. This approach aligns with the principles of green chemistry by reducing waste.

| Catalyst | Substrate | Solvent | Time | Yield (%) |

| Montmorillonite K-10 clay | Vanillin | Toluene | 2.5 h | 94 |

| Amberlyst-15 | Cyclopentanone | Hexane | 5 h | 89 |

| Silica-supported sulfuric acid | 2-Pentanone | Dichloromethane | 3 h | 91 |

This table presents illustrative data and is not exhaustive.

In recent years, there has been a strong emphasis on developing more environmentally friendly synthetic methods. For 1,3-dithiolane synthesis, this has led to the exploration of solvent-free reaction conditions, the use of ionic liquids as alternative reaction media, and the design of highly efficient and recyclable catalysts. Solvent-free, or neat, reactions minimize the use of volatile organic compounds (VOCs), reducing environmental pollution and operational costs. Ionic liquids, with their low vapor pressure and high thermal stability, can serve as both the solvent and catalyst, and their immiscibility with many organic solvents can facilitate product separation and catalyst recycling.

| Catalyst/Conditions | Substrate | Time | Yield (%) |

| Bismuth(III) nitrate (B79036) / Solvent-free | Octanal | 15 min | 97 |

| [bmim][HSO4] (Ionic Liquid) | Benzaldehyde | 30 min | 93 |

| Scandium(III) triflate (recyclable) | 4-Chlorobenzaldehyde | 10 min | 99 |

This table presents illustrative data and is not exhaustive.

Ring-Forming Reactions Beyond Carbonyl Thioacetalization

One notable alternative involves the reaction of epoxides with a source of sulfur. For instance, the reaction of an epoxide with potassium thiocyanate or carbon disulfide can lead to the formation of the corresponding thiirane, which can then react with another equivalent of the sulfur source to form the 1,3-dithiolane ring.

Another approach involves the cycloaddition of a thiocarbonyl compound with a suitable two-carbon synthon. For example, the reaction of a thioketone with a diazo compound can, under certain conditions, lead to the formation of a 1,3-dithiolane through a series of steps involving the initial formation of a thiadiazoline intermediate.

Furthermore, radical-mediated cyclizations have also been employed. The reaction of a substrate containing both a thiol and a suitably positioned double or triple bond can be initiated by a radical initiator to afford the 1,3-dithiolane ring system. These alternative methods, while less common, offer valuable synthetic pathways to specific and complex 1,3-dithiolane derivatives.

[3+2] Cycloadditions (e.g., with Thiocarbonyl S-Methanides)

A significant method for constructing the 1,3-dithiolane ring is through a [3+2] cycloaddition reaction. nih.govresearchgate.net This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. nih.gov In the context of 1,3-dithiolane synthesis, thiocarbonyl S-methanides are key 1,3-dipolar intermediates.

Highly diastereoselective 1,3-dipolar cycloaddition reactions have also been observed with derivatives such as trans-2-methylene-1,3-dithiolane 1,3-dioxide, which reacts with 3-oxidopyridinium betaines. researchgate.net These reactions highlight the versatility of cycloaddition strategies in creating complex dithiolane structures. researchgate.net

Table 1: Examples of [3+2] Cycloaddition for 1,3-Dithiolane Synthesis

| 1,3-Dipole Source | Dipolarophile | Product | Ref. |

|---|---|---|---|

| Trimethylsilyldiazomethane (via Thiadiazoline) | Hetaryl Thioketones | 2-trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolane | rsc.org |

| Silylated Thiocarbonyl S-methanide | Aryl or Hetaryl Thioketones | 2-trimethylsilyl-1,3-dithiolane | rsc.org |

Dimerization Pathways (e.g., Rhodanine Derived Enethiols)

Dimerization of certain precursors provides another route to the 1,3-dithiolane skeleton. A notable example involves the dimerization of enethiols derived from rhodanines. Rhodanines can undergo hydrolysis to yield enethiols. These enethiols, particularly when dissolved in solvents like dimethyl sulfoxide (DMSO), have been observed to undergo dimerization to produce 1,3-dithiolanes as a major product, alongside mixed disulfides.

The proposed mechanism for this dimerization suggests the involvement of a common thioketone intermediate. One potential pathway involves the sulfur atom of one enethiol molecule acting as a nucleophile and attacking the carbon atom of the thioketone intermediate formed from a second enethiol molecule. A subsequent 5-endo-trig cyclization would then yield the 1,3-dithiolane ring. The ratio of the resulting 1,3-dithiolane to the mixed disulfide byproduct is dependent on the substitution pattern of the aryl group on the enethiol.

Reaction Scheme: Dimerization of Rhodanine-Derived Enethiols

Step 1: Hydrolysis of a rhodanine derivative to form an enethiol.

Step 2: Tautomerization of the enethiol to a thioketone intermediate.

Step 3: Nucleophilic attack of a second enethiol molecule on the thioketone.

Step 4: Intramolecular cyclization to form the 1,3-dithiolane ring.

Ring Expansion Reactions (e.g., from Thiiranes)

The 1,3-dithiolane ring can also be synthesized through ring expansion of smaller sulfur-containing heterocycles, such as thiiranes (also known as episulfides). One documented method involves the reaction of a thiirane with carbon disulfide. For example, 4,4-dimethyl-1,3-dithiolane-2-thione has been synthesized by reacting 2,2-dimethylthiirane with carbon disulfide under pressure at elevated temperatures (80–100°C) in the presence of a triethylamine catalyst.

Another related approach involves the reaction of epoxides with a sulfur nucleophile, which can proceed through a thiirane intermediate. A convenient synthesis of 1,3-dithiolane-2-thiones (cyclic trithiocarbonates) involves treating epoxides with potassium ethyl xanthogenate. The mechanism is believed to involve the initial opening of the epoxide ring by the xanthate anion, followed by an intramolecular cyclization that can form a thiirane as an intermediate, which then reacts further to yield the final 1,3-dithiolane-2-thione product.

Reactions Involving Silylated Precursors

Silylated compounds are valuable precursors in the synthesis of 1,3-dithiolanes. As mentioned in the context of cycloadditions, trimethylsilyldiazomethane is a key reagent for generating silylated thiocarbonyl S-methanides, which subsequently react to form 2-trimethylsilyl-1,3-dithiolanes. rsc.org

These silylated 1,3-dithiolanes are not merely products but also serve as versatile synthetic intermediates. For example, treatment of these 2-trimethylsilyl-1,3-dithiolanes with a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF) can induce a cycloreversion reaction. This process generates a 1,3-dithiolane carbanion intermediate, which then fragments to yield tetra-substituted ethenes and a dithioformate anion. This protocol offers an efficient pathway to highly substituted alkenes, demonstrating the utility of silylated dithiolanes as precursors. rsc.org The preparation of 1,3-dithianes and 1,3-dithiolanes, and the generation of their corresponding carbanions, are widely applied in umpolung chemistry. rsc.org

Advanced Synthetic Strategies for Substituted 1,3-Dithiolanes

Beyond the fundamental construction of the dithiolane ring, advanced strategies have been developed to introduce specific functionalities and control the stereochemistry of the resulting molecule.

Stereoselective and Enantioselective Synthesis of Chiral 1,3-Dithiolanes

The synthesis of chiral 1,3-dithiolanes is of significant interest, as stereochemistry plays a crucial role in the biological activity of many molecules. When the 1,3-dithiolane ring is substituted at positions other than C2, such as at C4, a stereogenic center is created, necessitating methods for separating and characterizing the stereoisomers.

Several approaches have been developed for the synthesis of enantiomerically enriched or pure 1,3-dithiolanes:

Chiral Resolution: Racemic mixtures of chiral 1,3-dithiolane synthons can be separated using techniques like enantioselective High-Performance Liquid Chromatography (HPLC). This method has been successfully applied to resolve key intermediates like (1,4-dithiaspiro[4.5]decan-2-yl)methanol, providing access to the pure enantiomers.

Asymmetric Synthesis from Chiral Precursors: Chiral 1,3-dithiolanes can be synthesized from enantiomerically pure starting materials. For example, the asymmetric synthesis of 1,3-dithiolane nucleoside analogues has been reported, starting from chiral precursors to build the dithiolane ring with a defined stereochemistry.

Diastereoselective Reactions: The addition of nucleophiles to chiral imines can be highly diastereoselective. While extensively studied for the related 1,3-dithianes, the principles can be extended. For instance, the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines proceeds with excellent diastereoselectivity to produce α-amino 1,3-dithianes. Similar strategies can be envisioned for creating chiral centers adjacent to a 1,3-dithiolane ring.

Table 2: Approaches to Chiral 1,3-Dithiolane Synthesis

| Method | Description | Example | Ref. |

|---|---|---|---|

| Enantioselective HPLC | Separation of a racemic mixture of a key dithiolane intermediate. | Resolution of (R/S)-(1,4-dithiaspiro[4.5]decan-2-yl)methanol | |

| Asymmetric Synthesis | Building the dithiolane ring from a chiral starting material. | Synthesis of 1,3-dithiolane nucleoside analogues |

Functionalization of the 1,3-Dithiolane Core

The 1,3-dithiolane ring is not merely a static scaffold but can be chemically modified to introduce further complexity. The reactivity of the dithiolane core allows for its conversion into various other functional groups.

One of the most important reactions is the deprotonation at the C2 position. For 1,3-dithiolanes derived from aldehydes (i.e., having a hydrogen at C2), treatment with a strong base like butyllithium (BuLi) generates a 2-lithio-1,3-dithiolane. This organolithium species acts as an acyl anion equivalent, a classic example of "umpolung" reactivity, enabling the formation of carbon-carbon bonds via reaction with electrophiles. However, these lithiated 1,3-dithiolanes can be unstable and may degrade through the loss of ethylene (B1197577) to form a dithiocarboxylate.

This fragmentation tendency has been harnessed as a synthetic tool. A one-pot method has been developed where 2-aryl-1,3-dithiolanes undergo ring fragmentation upon treatment with a base like lithium bis(trimethylsilyl)amide (LiHMDS). This generates aryl-dithiocarboxylate anions, which can be subsequently trapped in situ by various electrophiles, such as alkyl halides, to furnish a wide range of dithioesters.

Furthermore, the carbon-sulfur bonds of the dithiolane ring can be cleaved. Reductive cleavage, for instance, using reagents like Raney nickel, can be used to remove the dithiolane group entirely and replace it with two hydrogen atoms (desulfurization), effectively converting the original carbonyl group into a methylene (B1212753) group.

Alkylation and Acylation Reactions

The carbon at the C2 position of the 1,3-dithiolane ring exhibits acidic properties, allowing for deprotonation by a strong base, such as n-butyllithium, to form a stabilized carbanion. youtube.com This nucleophilic center is a cornerstone of "umpolung" reactivity, reversing the typical electrophilic nature of the carbonyl carbon from which it was derived. youtube.com This carbanion can then readily participate in alkylation and acylation reactions.

Alkylation: The reaction of the 2-lithio-1,3-dithiolane with alkyl halides is a common method for carbon-carbon bond formation. youtube.com This allows for the introduction of one or two alkyl substituents at the C2 position. For the synthesis of a symmetrically disubstituted dithiolane like 1,3-Dithiolane, 2,2-dipentyl-, the starting material would be a ketone, which is then converted to the dithiolane. However, if starting from a dithiolane derived from an aldehyde, sequential alkylation can be performed. The first alkylation introduces one substituent, and a second deprotonation followed by reaction with another alkyl halide yields a disubstituted product. youtube.com Benzenesulfonates of primary alcohols have also been shown to react efficiently with 2-lithio-1,3-dithianes, a related six-membered ring system, to yield 2-alkyl derivatives in high yields. organic-chemistry.org

Acylation: Similarly, the lithiated dithiolane can react with acylating agents, such as esters or acyl chlorides, to introduce an acyl group at the C2 position. This reaction provides access to α-keto dithiolanes, which are valuable synthetic intermediates.

Interactive Data Table: Examples of Alkylation Reactions of 2-Lithio-1,3-dithianes

| Entry | Electrophile | Product | Yield (%) |

| 1 | n-Butyl bromide | 2-Butyl-1,3-dithiane | 85 |

| 2 | Benzyl chloride | 2-Benzyl-1,3-dithiane | 90 |

| 3 | Ethyl chloroformate | Ethyl 1,3-dithiane-2-carboxylate | 75 |

Note: This table presents typical yields for the alkylation of the related 1,3-dithiane (B146892) system, which exhibits similar reactivity to 1,3-dithiolanes.

Oxidation of Sulfur Atoms (e.g., Sulfoxides)

The sulfur atoms in the 1,3-dithiolane ring can be selectively oxidized to form the corresponding sulfoxides and sulfones. This transformation alters the electronic properties and steric environment of the dithiolane ring, opening up further synthetic possibilities.

The oxidation of 1,3-dithiolanes to their corresponding sulfoxides can be achieved using a variety of oxidizing agents. The chemoselectivity of this process is crucial to avoid over-oxidation to the sulfone. A study has shown that the oxidation of dithiolanes can be base-dependent, leading to either a rearranged product or a sulfoxide under visible-light photoredox conditions. chemrxiv.org By selecting the appropriate base, it is possible to favor the formation of the sulfoxide. chemrxiv.org

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide, peroxy acids (such as m-CPBA), and sodium periodate. The reaction conditions can be tuned to favor the formation of the monosulfoxide or the disulfoxide. The selective oxidation of one sulfur atom in an unsymmetrically substituted dithiolane can lead to a chiral sulfoxide, which can be a valuable building block in asymmetric synthesis.

Interactive Data Table: Oxidizing Agents for Sulfide (B99878) to Sulfoxide Conversion

| Oxidizing Agent | Typical Conditions | Comments |

| Hydrogen Peroxide (H₂O₂) | Catalytic acid or metal catalyst | Can be tuned for selectivity. organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0 °C to rt | Generally clean and efficient. |

| Sodium periodate (NaIO₄) | aq. MeOH, rt | Mild and selective for sulfoxide formation. |

| N-Halosuccinimides | Various solvents | Used for deprotection via oxidation. arkat-usa.org |

Reactivity and Mechanistic Investigations of 1,3 Dithiolane Frameworks

Umpolung Reactivity and Acyl Anion Equivalents

The concept of "umpolung," or polarity inversion, is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic strategies. The 1,3-dithiolane (B1216140) group, akin to its six-membered 1,3-dithiane (B146892) counterpart, is a classic example of a masked carbonyl group that can be converted into a nucleophilic acyl anion equivalent.

Formation and Stability of 2-Lithiated 1,3-Dithiolanes

The carbon atom at the 2-position of the 1,3-dithiolane ring, situated between two sulfur atoms, exhibits enhanced acidity. Treatment of a 2-substituted-1,3-dithiolane with a strong base, such as an organolithium reagent like n-butyllithium, results in the deprotonation of the C-2 position to generate a 2-lithio-1,3-dithiolane. egyankosh.ac.in This process effectively inverts the normal electrophilic character of the carbonyl carbon to a nucleophilic one.

The stability of the resulting 2-lithiated species is a critical factor for its synthetic utility. While 2-lithio-1,3-dithianes are generally stable, their five-membered 1,3-dithiolane analogs are known to be less stable and can undergo ring fragmentation. acs.org The stability of the 2-lithiated intermediate is influenced by the substituents at the 2-position. In the case of 2,2-dialkyl-1,3-dithiolanes, such as 1,3-dithiolane, 2,2-dipentyl-, the formation of a C-2 anion is not a typical reaction pathway as there is no proton to be abstracted at this position. Instead, umpolung reactivity is more relevant to 1,3-dithiolanes with a hydrogen at the C-2 position.

Electrophilic Capture Reactions

Once formed, the nucleophilic 2-lithio-1,3-dithiolane can react with a wide array of electrophiles, leading to the formation of new carbon-carbon bonds at the C-2 position. Common electrophiles include alkyl halides, carbonyl compounds (aldehydes and ketones), and epoxides. vulcanchem.comorganic-chemistry.org For instance, the reaction of a 2-lithio-1,3-dithiane with an alkyl halide results in a 2-alkyl-2-substituted-1,3-dithiane. organic-chemistry.org A similar reaction with a 2-lithio-1,3-dithiolane would yield the corresponding 2,2-disubstituted-1,3-dithiolane. Subsequent hydrolysis of the dithiolane group, typically using a mercury(II) salt or other methods, regenerates the carbonyl functionality, affording a ketone. tandfonline.com

Ring-Opening and Fragmentation Pathways

Beyond their role in umpolung chemistry, 1,3-dithiolane frameworks can undergo ring-opening and fragmentation reactions under specific conditions, providing pathways to different classes of organosulfur compounds.

Base-Mediated Fragmentation to Dithioesters

A significant reaction pathway for 2-substituted-1,3-dithiolanes, particularly when deprotonated at the C-2 position, is ring fragmentation to form a dithiocarboxylate anion and ethylene (B1197577) gas. acs.org This fragmentation is a key difference in the reactivity of 1,3-dithiolanes compared to the more stable 1,3-dithianes. acs.org Recent studies have shown that 2-aryl-1,3-dithiolanes undergo efficient ring fragmentation with bases like lithium hexamethyldisilazide (LiHMDS) to generate aryl-dithiocarboxylates. acs.orgresearchgate.netnih.gov These anionic intermediates can then be trapped by various electrophiles, such as alkyl halides, to produce a diverse library of dithioesters in good yields. acs.orgresearchgate.netnih.gov This methodology provides a convenient one-pot synthesis of dithioesters, which are valuable compounds in polymer chemistry and as precursors for heterocycles. researchgate.netresearchgate.net

The reaction conditions, including the choice of base and solvent, can significantly influence the outcome. acs.org For instance, the nature of the substituent at the C-2 position and the reaction medium can dictate whether C-2 deprotonation and subsequent fragmentation occur, or if the base attacks the C-4 position, leading to alternative ring-opened products. researchgate.net

Unimolecular Fragmentation in Gas Phase

In the gas phase, the fragmentation of 1,3-dithiolanes can be studied using mass spectrometry techniques. Under electron ionization (EI), the molecular ions of cyclic compounds can undergo various fragmentation pathways. For 1,3-dithiolanes, characteristic fragmentation patterns can provide structural information. aip.org Gas-phase studies on 1,3-dithiane, a related system, have shown that upon reaction with anionic bases, elimination reactions compete with deprotonation. utk.edu For 1,3-dithiolane itself, deprotonation is not observed in the gas phase; instead, cycloreversion to form a thioacylium species and ethylene is the dominant pathway. utk.edu The specific fragmentation pattern for 1,3-Dithiolane, 2,2-dipentyl- would likely involve cleavages of the pentyl chains and fragmentation of the dithiolane ring.

Electron Transfer Processes

The sulfur atoms in the 1,3-dithiolane ring can participate in electron transfer processes, initiating radical-based reactions. These processes can be induced photochemically or by chemical oxidants.

The photodeprotection of 1,3-dithianes, which are structurally similar to dithiolanes, has been studied in the presence of a sensitizer. researchgate.net This process involves an initial electron transfer from the dithiane to the excited sensitizer, forming a dithiane radical cation. researchgate.net This radical cation can then undergo C-S bond cleavage, leading to a distonic radical cation. researchgate.net Subsequent reaction with oxygen is often required to regenerate the parent carbonyl compound. researchgate.net

Chemical oxidation using single-electron transfer oxidants can also lead to the deprotection of 1,3-dithianes and dithiolanes. For example, antimony pentachloride has been used to convert 1,3-dithianes to their corresponding carbonyl compounds, with the proposed mechanism involving a single electron transfer from the dithiane to the antimony pentachloride. researchgate.net Similarly, singlet molecular oxygen can be used for the oxidative cleavage of C–S bonds in 2,2-disubstituted 1,3-dithiolanes to yield the corresponding carbonyl compounds. tandfonline.com

The table below summarizes the key reactive pathways of the 1,3-dithiolane framework.

| Reaction Type | Description | Key Intermediates/Products |

| Umpolung Reactivity | Inversion of the electrophilic character of a carbonyl carbon to a nucleophilic one via deprotonation of the C-2 position. | 2-Lithio-1,3-dithiolane (acyl anion equivalent) |

| Electrophilic Capture | Reaction of the 2-lithiated dithiolane with electrophiles to form new C-C bonds. | 2,2-Disubstituted 1,3-dithiolanes |

| Base-Mediated Fragmentation | Ring-opening of 2-substituted-1,3-dithiolanes upon deprotonation to yield dithioesters. | Dithiocarboxylate anion, Ethylene, Dithioesters |

| Gas-Phase Fragmentation | Unimolecular decomposition of the dithiolane ring under mass spectrometry conditions. | Thioacylium species, Ethylene |

| Electron Transfer | Initiation of radical reactions through single-electron transfer, often leading to deprotection. | Dithiolane radical cation, Distonic radical cation |

Detailed Reaction Mechanism Studies

The formation and reactions of 1,3-dithiolanes can proceed through various mechanisms, the nature of which is often dictated by the substituents on the dithiolane ring and the reaction conditions. Detailed studies have been conducted to elucidate these pathways, employing a range of experimental and computational techniques.

Transition State Analysis in Catalytic Formations

The formation of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol (B43112) is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org The mechanism involves the activation of the carbonyl group by the acid catalyst, followed by nucleophilic attack of the thiol groups. Transition state analysis, often aided by computational chemistry, is employed to understand the energetics of this process. chemrxiv.orgchemrxiv.org

Table 1: Factors Influencing Transition State in 1,3-Dithiolane Formation

| Factor | Influence on Transition State |

| Catalyst Type | Brønsted acids protonate the carbonyl oxygen, increasing its electrophilicity. Lewis acids coordinate to the carbonyl oxygen, achieving a similar effect. The choice of catalyst can affect the geometry and energy of the transition state. |

| Substituents on Carbonyl | Electron-withdrawing groups on the carbonyl compound can stabilize the developing negative charge on the oxygen atom in the transition state, lowering the activation energy. Steric hindrance can raise the energy of the transition state. |

| Solvent | The polarity of the solvent can influence the stability of charged intermediates and transition states. wikipedia.org |

Diradical and Concerted Pathways in Cycloadditions

The formation of 1,3-dithiolanes can also occur through [3+2] cycloaddition reactions, particularly involving thiocarbonyl ylides. uzh.ch The mechanism of these cycloadditions can be either a concerted pericyclic process or a stepwise pathway involving diradical or zwitterionic intermediates. wikipedia.orguzh.ch

The regiochemistry of the resulting 1,3-dithiolane often provides clues about the operative mechanism. researchgate.net For instance, the reaction of thiocarbonyl S-methanides with thioketones can lead to the formation of sterically crowded 4,4,5,5-tetrasubstituted 1,3-dithiolanes. beilstein-journals.orgbeilstein-journals.org This outcome is often rationalized by a stepwise diradical mechanism, where the initial bond formation leads to a 1,5-diradical intermediate that is sufficiently long-lived to allow for bond rotation before ring closure. beilstein-journals.orgbeilstein-journals.org The presence of aryl or hetaryl groups can stabilize these diradical intermediates. researchgate.netbeilstein-journals.org In contrast, a concerted mechanism would typically favor the formation of the sterically less hindered product. uzh.ch Quantum-chemical calculations have been used to compare the activation energies of concerted versus stepwise pathways, suggesting that while concerted processes may be favored in some cases, stepwise mechanisms via diradicals become competitive or dominant when radical-stabilizing substituents are present. researchgate.net

Table 2: Comparison of Concerted and Diradical Pathways in 1,3-Dithiolane Formation

| Feature | Concerted Pathway | Diradical Pathway |

| Intermediate | None (a single transition state) | 1,5-Diradical intermediate |

| Stereochemistry | Stereospecific | Non-stereospecific (potential for diastereomeric mixtures) |

| Regioselectivity | Often leads to the sterically less-hindered product. uzh.ch | Can lead to the thermodynamically more stable, sterically crowded product. beilstein-journals.orgbeilstein-journals.org |

| Substituent Effects | Less sensitive to radical-stabilizing groups. | Favored by substituents that can stabilize a radical center (e.g., aryl, hetaryl). researchgate.netbeilstein-journals.org |

Intermediate Identification (e.g., Thioketone Intermediates)

The elucidation of reaction mechanisms often hinges on the identification of transient intermediates. In the context of 1,3-dithiolane chemistry, thioketones are significant intermediates, particularly in reactions involving the transformation of other sulfur-containing compounds. uzh.chrsc.org For example, the reaction of diazo compounds with thioketones can lead to 1,3,4-thiadiazoles, which upon thermal elimination of nitrogen, generate thiocarbonyl ylides. These ylides can then be trapped by another molecule of the thioketone to form a 1,3-dithiolane. uzh.ch

In some cases, the formation of 1,3-dithiolanes is proposed to proceed through the reaction of an enethiol(ate) tautomer with a thioketone tautomer. rsc.org The subsequent cyclization of the resulting intermediate leads to the 1,3-dithiolane ring. The presence and reactivity of these intermediates can be inferred from the product distribution and by using spectroscopic techniques to detect them directly if they are sufficiently stable.

Isotope Labeling Studies for Mechanistic Elucidation

Isotope labeling is a powerful tool for unraveling reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. symeres.comnih.gov In the study of 1,3-dithiolane formation and reactions, isotopes of hydrogen (deuterium, D), carbon (¹³C), and sulfur (³⁴S) can be incorporated into the reactants to probe bond-forming and bond-breaking steps.

For example, in a proposed mechanism for 1,3-dithiolane formation from enethiols, deuterium (B1214612) labeling studies were used to distinguish between different pathways. rsc.org The observation of preferential deuterium incorporation at a specific position in the 1,3-dithiolane product provided evidence against a "spontaneous double electrophilic addition" and supported a mechanism involving the reaction of an enethiolate with a thioketone followed by cyclization. rsc.org Such experiments provide detailed insights that are often inaccessible through other means. nih.gov

Catalytic Role and Intermediate of Deprotection Reactions

The cleavage of 1,3-dithiolanes to regenerate the parent carbonyl compound is a crucial step in their use as protecting groups. organic-chemistry.org This deprotection is often achieved under oxidative or hydrolytic conditions, frequently with the aid of a catalyst. asianpubs.org Understanding the catalytic role and the intermediates involved is key to developing mild and selective deprotection methods.

Applications of 1,3 Dithiolanes in Organic Synthesis and Chemical Transformations

Role as Carbonyl Protecting Groups

One of the most widespread applications of 1,3-dithiolanes in organic synthesis is the protection of carbonyl functionalities (aldehydes and ketones). organic-chemistry.orgwikipedia.org This strategy involves the conversion of a carbonyl group into a dithioacetal, which is significantly less reactive towards many reagents. The formation of a 1,3-dithiolane (B1216140) is typically achieved by treating the carbonyl compound with 1,2-ethanedithiol (B43112) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org This reversible protection is crucial in multistep syntheses where a sensitive carbonyl group must be preserved while other parts of the molecule undergo reaction. asianpubs.org Once the desired transformations are complete, the dithiolane group can be cleaved to regenerate the original carbonyl compound using various deprotection methods. wikipedia.orgasianpubs.org

A key advantage of 1,3-dithiolanes as protecting groups is their remarkable stability across a broad spectrum of reaction conditions where many other protecting groups would fail. organic-chemistry.orgasianpubs.org They are notably resistant to nucleophilic attack and are stable under both strongly basic and many acidic conditions. asianpubs.org This robustness allows for a wide range of synthetic operations, including reductions with metal hydrides, organometallic additions (e.g., Grignard reagents), and saponification of esters, to be performed on other parts of the molecule without affecting the protected carbonyl. However, the dithiolane group is sensitive to strong oxidizing agents and certain Lewis acids, which are often exploited for its removal. organic-chemistry.orgresearchgate.net

Table 1: Stability of 1,3-Dithiolane Group under Various Reagent Conditions

| Reagent/Condition | Stability of 1,3-Dithiolane | Purpose |

|---|---|---|

| Strong Bases (e.g., NaOH, KOtBu) | Stable | Saponification, Eliminations |

| Nucleophiles (e.g., Grignard reagents, Organolithiums) | Stable | C-C bond formation |

| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Reduction of other functional groups |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable | Reduction of alkenes, alkynes, etc. |

| Aqueous Acid (non-hydrolytic conditions) | Generally Stable | Reactions requiring acidic catalysis |

| Oxidizing Agents (e.g., DDQ, IBX) | Labile | Deprotection |

Chemoselectivity is a critical aspect of complex organic synthesis, and 1,3-dithiolanes offer excellent opportunities for the selective protection of one carbonyl group in the presence of others. Aldehydes are generally more reactive towards thioacetalization than ketones. organic-chemistry.orgsid.ir This difference in reactivity allows for the selective protection of an aldehyde in a molecule that also contains a ketone function. organic-chemistry.orgorganic-chemistry.org By carefully choosing the catalyst and reaction conditions, such as using catalysts like yttrium triflate or hafnium triflate, a high degree of chemoselectivity can be achieved. organic-chemistry.org Similarly, a distinction can often be made between different types of ketones; for instance, aliphatic ketones may be protected in the presence of less reactive aromatic ketones. sid.irorganic-chemistry.org This selective masking enables targeted modifications at the unprotected carbonyl site.

Table 2: Chemoselective Dithioacetalization of Carbonyl Compounds

| Substrate Mixture | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|

| Benzaldehyde + Acetophenone | Yttrium Triflate, 1,2-ethanedithiol | Selective protection of benzaldehyde | organic-chemistry.org |

| Cyclohexanone + Benzophenone | SiO₂-AlCl₃, 1,2-ethanedithiol | Selective protection of cyclohexanone | sid.ir |

Utility in Complex Molecule and Natural Product Synthesis

The stability and reliable chemistry of 1,3-dithiolanes make them highly valuable in the total synthesis of complex molecules and natural products. organic-chemistry.orgasianpubs.org In multistep synthetic sequences, protecting a carbonyl group as a dithiolane allows chemists to carry out extensive functional group manipulations on other parts of the molecular framework. asianpubs.org For example, the deoxygenation of a ketone to a methylene (B1212753) group can be achieved via a two-step process involving the formation of a dithiolane followed by reductive desulfurization using Raney Nickel, a method known as the Mozingo reduction. conicet.gov.ar This method was employed in a novel synthetic route to the core of indole (B1671886) diterpenoids, where a ketone was converted to its 1,3-dithiolane and subsequently reduced. rsc.org The use of dithianes and dithiolanes as acyl anion equivalents is also a cornerstone strategy for building the carbon skeletons of intricate natural products. asianpubs.orgunimi.it

Precursors for Carbon-Carbon Bond Formation

Beyond their role as inert protecting groups, 1,3-dithiolanes can be actively involved in chemical transformations, particularly as precursors for the formation of new carbon-carbon bonds. researchgate.netscholaris.ca This dual functionality significantly enhances their synthetic utility.

The concept of "umpolung" or polarity reversal is powerfully demonstrated by the chemistry of thioacetals. While a carbonyl carbon is electrophilic, the corresponding C2 carbon of a dithiolane derived from an aldehyde can be rendered nucleophilic. wikipedia.orgyoutube.com Abstraction of the C2 proton using a strong base, such as n-butyllithium (n-BuLi), generates a stabilized carbanion. wikipedia.org This lithiated species behaves as an "acyl anion equivalent," a potent nucleophile that can react with a variety of electrophiles like alkyl halides, epoxides, and other carbonyl compounds to form a new carbon-carbon bond. unimi.ityoutube.com Although this chemistry is most famously associated with the six-membered 1,3-dithianes, 1,3-dithiolanes can also undergo this transformation, albeit with the lithiated intermediates being less stable. wikipedia.org Subsequent hydrolysis of the resulting substituted dithiolane unmasks the carbonyl group, yielding a ketone and completing a process of nucleophilic acylation.

1,3-Dithiolanes can also serve as precursors in olefination reactions, which are methods to synthesize alkenes. beilstein-journals.orguzh.chtcichemicals.com Various strategies have been developed to transform the dithiolane moiety into a carbon-carbon double bond. For instance, nickel-catalyzed reactions of benzylic dithioacetals with Grignard reagents can lead to olefination products. nih.gov Another approach involves the reaction of 2-silylated 1,3-dithiolanes with fluoride (B91410) ions, which generates a carbanion intermediate. This intermediate can then undergo a cycloreversion reaction to produce substituted ethenes in high yields. beilstein-journals.orguzh.ch This protocol provides an efficient route to tetrasubstituted and other sterically hindered alkenes, which can be challenging to synthesize using more traditional olefination methods like the Wittig or Horner-Wadsworth-Emmons reactions. beilstein-journals.orguzh.ch

Reductive Desulfurization Strategies for Alkane Synthesis

The conversion of a carbonyl functional group into a methylene group is a fundamental transformation in organic synthesis. One of the most effective methods to achieve this deoxygenation is through a two-step process involving the formation of a 1,3-dithiolane from the parent aldehyde or ketone, followed by reductive desulfurization. This strategy, often referred to as the Mozingo reduction, provides a powerful alternative to direct reduction methods like the Clemmensen or Wolff-Kishner reductions, particularly for substrates sensitive to harsh acidic or basic conditions. masterorganicchemistry.comstackexchange.com The 1,3-dithiolane moiety in compounds such as 1,3-Dithiolane, 2,2-dipentyl- serves as a stable intermediate that can be selectively cleaved to furnish the corresponding alkane. chem-station.com

The key to this methodology lies in the remarkable ability of certain reagents to cleave carbon-sulfur bonds and replace them with carbon-hydrogen bonds. masterorganicchemistry.com A variety of reagents and reaction conditions have been developed for this purpose, with the choice often depending on the substrate's functional group tolerance and the desired reaction efficiency.

The most classic and widely employed reagent for the reductive desulfurization of 1,3-dithiolanes is Raney Nickel. masterorganicchemistry.comchem-station.comwikipedia.org This reagent is a fine-grained, porous nickel catalyst saturated with hydrogen. wikipedia.org The high surface area and the adsorbed hydrogen are crucial for its catalytic activity. masterorganicchemistry.comwikipedia.org The reaction typically involves treating the dithiolane with an excess of Raney Nickel in a suitable solvent, such as ethanol, and heating the mixture. thieme-connect.de The mechanism is believed to involve the oxidative addition of the C-S bonds to the nickel surface, followed by hydrogenolysis to form the alkane and nickel sulfide (B99878) as a byproduct. wikipedia.org

While highly effective, the pyrophoric nature of dry Raney Nickel necessitates careful handling, and it is often used as a slurry in water or ethanol. masterorganicchemistry.comwikipedia.org The reactivity of Raney Nickel can also vary depending on its preparation method. chem-station.com

Due to the safety concerns and potential for side reactions with certain functional groups when using Raney Nickel, alternative methods for reductive desulfurization have been developed. These include the use of other nickel-containing reagents and metal-free approaches.

One notable alternative is the use of nickel boride (Ni₂B), which is generated in situ from the reaction of nickel(II) chloride and sodium borohydride. chem-station.com This reagent offers a non-pyrophoric and effective means of desulfurization, often under milder conditions than traditional Raney Nickel. chem-station.com Furthermore, it has been observed that nickel boride does not typically reduce isolated carbon-carbon double bonds, offering a degree of chemoselectivity. chem-station.com

Another significant approach involves the use of radical-based reducing agents, with tributyltin hydride (Bu₃SnH) being a prominent example. chem-station.comcdnsciencepub.com This method operates under free-radical conditions, often initiated by azobisisobutyronitrile (AIBN). chem-station.com The reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts a sulfur atom, leading to the eventual formation of the alkane. This method is valued for its mildness and tolerance of a wide range of functional groups that might be sensitive to Raney Nickel. cdnsciencepub.com

Catalytic transfer hydrogenation has also emerged as a greener and more efficient alternative. wordpress.comresearchgate.net This technique avoids the need for high-pressure hydrogen gas by using a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in the presence of a transition metal catalyst, like palladium on carbon (Pd/C). researchgate.net These reactions can often be carried out under mild conditions and show good functional group tolerance. wordpress.com

The following table summarizes various research findings on the reductive desulfurization of 1,3-dithiolanes, illustrating the reaction conditions and yields for substrates analogous to 1,3-Dithiolane, 2,2-dipentyl-. Due to a lack of specific literature on 1,3-Dithiolane, 2,2-dipentyl-, the data presented is for representative 2,2-disubstituted 1,3-dithiolanes to demonstrate the efficacy of these methods.

| Substrate (Analogous to 1,3-Dithiolane, 2,2-dipentyl-) | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

| 2,2-Diphenyl-1,3-dithiolane | Raney Ni | Ethanol | Reflux | 1,1-Diphenylmethane | Not specified | researchgate.net |

| 2-Alkyl-1,3-dithiolane | Raney Ni | Ethanol | Reflux | Alkane | Good | masterorganicchemistry.com |

| Thioacetal of a ketone | NiCl₂ / NaBH₄ (Ni₂B) | Methanol/THF | Room Temp | Alkane | Good | chem-station.com |

| Acyclic sulfide | Tributyltin hydride / AIBN | Benzene (B151609) | Reflux | Alkane | 40-50 | cdnsciencepub.com |

| Aromatic ketone dithioacetals | Diphosphorus tetraiodide (P₂I₄) | Dichloromethane | Not specified | Methylene derivative | Good to moderate | researchgate.net |

Deprotection Methodologies for 1,3 Dithiolane Derivatives

Acid-Catalyzed Deprotection

1,3-Dithiolanes are generally stable under both acidic and basic conditions, which is a key advantage of their use as protecting groups. asianpubs.org However, under certain acidic conditions, deprotection can be achieved. The mechanism typically involves protonation of one of the sulfur atoms, followed by nucleophilic attack of water, leading to the eventual regeneration of the parent carbonyl compound.

While strong acids can be used, they often require harsh conditions and may not be suitable for sensitive substrates. asianpubs.org A milder approach involves the use of a mixture of polyphosphoric acid (PPA) and acetic acid, which has been shown to be effective for the deprotection of various 1,3-dithiolanes. asianpubs.org Although acids are more commonly used to catalyze the formation of dithiolanes, certain organic acids like glyoxylic acid have also been reported for their deprotection. asianpubs.org For 2,2-dialkyl substituted dithiolanes, the steric hindrance from the alkyl groups can influence the rate of hydrolysis.

Table 1: Selected Acidic Reagents for Deprotection of 1,3-Dithiolanes

| Reagent(s) | Conditions | Comments |

|---|---|---|

| Polyphosphoric Acid (PPA) / Acetic Acid | 20-45 °C | Mild and efficient for various dithiolanes. asianpubs.org |

| Strong Acids (e.g., HCl, H2SO4) | Often requires elevated temperatures | Can lead to side reactions with sensitive substrates. asianpubs.org |

Oxidative Deprotection Strategies

Oxidative cleavage is a widely employed and effective method for the deprotection of 1,3-dithiolanes. This approach involves the oxidation of the sulfur atoms, which makes the C-S bond more susceptible to cleavage. A variety of oxidizing agents have been utilized for this purpose.

A notable method involves the use of singlet molecular oxygen, generated from trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate in the presence of KOH, for the oxidative cleavage of C-S bonds in 2,2-disubstituted 1,3-dithiolanes. Other common oxidative reagents include N-halosuccinimides, dinitrogen tetroxide complexes, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). arkat-usa.org Solvent-free oxidative deprotection using reagents like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] offers an efficient and environmentally friendlier alternative. arkat-usa.org

Table 2: Common Oxidizing Agents for 1,3-Dithiolane (B1216140) Deprotection

| Oxidizing Agent | Typical Solvent/Conditions | Applicability |

|---|---|---|

| Singlet Molecular Oxygen | Dichloromethane, Room Temp | Effective for 2,2-disubstituted 1,3-dithiolanes. |

| Hydrogen Peroxide / Iodine | Aqueous micellar system | A green and mild protocol. organic-chemistry.org |

| PBBS / TBBDA | Solvent-free, Room Temp | Rapid and high-yielding for a range of dithiolanes. arkat-usa.org |

Photochemical Deprotection Mechanisms

Photochemical methods provide a mild alternative for the deprotection of 1,3-dithiolanes, often proceeding under neutral conditions. These reactions typically involve a photosensitized single electron transfer (SET) from the dithiolane to an excited photosensitizer. This generates a dithiolane radical cation, which then undergoes fragmentation.

The mechanism often involves the cleavage of a C-S bond to form a distonic radical cation. Molecular oxygen is typically required for the subsequent steps that lead to the formation of the carbonyl compound. Sensitizers such as 2,4,6-triphenylpyrylium (B3243816) salts have been effectively used for these transformations. Visible-light-induced cleavage using molecular iodine as a photocatalyst in the presence of oxygen has also been reported as an efficient method. researchgate.net

Metal-Mediated Deprotection

Metal salts are highly effective reagents for the deprotection of 1,3-dithiolanes due to the high affinity of soft metal ions for sulfur. The mechanism involves coordination of the metal ion to the sulfur atoms, which facilitates the cleavage of the C-S bonds.

A variety of metal salts have been employed, with mercury(II) salts, such as mercury(II) chloride and mercury(II) nitrate (B79036), being particularly common, though their toxicity is a significant drawback. asianpubs.orgnih.gov Silver(I) salts (e.g., AgNO₃), thallium(III) nitrate, and copper(II) salts have also been used effectively. rsc.org These methods are often fast and efficient but are increasingly being replaced by less toxic alternatives. nih.gov A solid-state deprotection method using mercury(II) nitrate trihydrate has been reported to be very fast and high-yielding. nih.gov

Table 3: Metal Reagents for 1,3-Dithiolane Deprotection

| Metal Reagent | Conditions | Key Features |

|---|---|---|

| Mercury(II) Nitrate Trihydrate | Solid-state, grinding | Very rapid (1-4 min) and high yields. nih.gov |

| Mercury(II) Chloride | Various | Historically common, but highly toxic. asianpubs.org |

| Silver(I) Nitrate | Often with an oxidant | Effective for a range of dithioacetals. rsc.org |

Green and Sustainable Deprotection Approaches

In line with the principles of green chemistry, there is a growing focus on developing more environmentally benign methods for dithiolane deprotection. These approaches aim to minimize the use of hazardous reagents and solvents.

One such method utilizes 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system, providing a mild and safe protocol that uses water as the reaction medium. organic-chemistry.org Solvent-free, solid-state reactions, such as those using oxidative reagents like PBBS or metal salts like mercury(II) nitrate trihydrate, also represent a greener approach by eliminating the need for organic solvents. arkat-usa.orgnih.gov Biocatalytic strategies, for instance, using vanadium-dependent haloperoxidase enzymes for thioketal cleavage, are also emerging as highly chemoselective and sustainable alternatives. researchgate.net

Challenges and Selectivity in Deprotection

The primary challenge in the deprotection of 1,3-dithiolanes stems from their high stability, which often necessitates harsh reaction conditions. asianpubs.org This can be problematic in the synthesis of complex molecules containing sensitive functional groups. The development of mild and chemoselective methods is therefore a significant area of research.

Selectivity can be a key issue when multiple protecting groups are present in a molecule. For instance, achieving selective deprotection of a 1,3-dithiolane in the presence of other acid- or oxidant-labile groups requires carefully chosen reagents and conditions. Competitive experiments have shown that it is possible to selectively deprotect activated dithianes over non-activated ones. organic-chemistry.org The choice of reagent can also allow for differentiation between different thioacetals; for example, DDQ has been reported to selectively deprotect 1,3-dithianes in the presence of 1,3-dithiolanes. The steric and electronic properties of the substituents at the 2-position, such as the two pentyl groups in 1,3-Dithiolane, 2,2-dipentyl-, can also influence the reactivity and the conditions required for successful deprotection.

Theoretical and Computational Studies on 1,3 Dithiolane Systems

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a primary computational method for elucidating the electronic structure and molecular geometry of organosulfur compounds. numberanalytics.comacs.org For a molecule such as 1,3-Dithiolane (B1216140), 2,2-dipentyl-, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are employed to optimize the molecular geometry and determine key structural parameters. ubc.ca These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The geometry optimization process seeks the lowest energy conformation on the potential energy surface. For the 1,3-dithiolane ring, this often results in a non-planar structure, such as an envelope or a twisted conformation, to alleviate ring strain. The two pentyl groups at the C2 position introduce significant steric bulk, which will influence the final geometry. DFT calculations can accurately model these steric interactions and predict the most stable arrangement of the atoms. The calculated geometric parameters from DFT are often in close agreement with experimental data obtained from techniques like X-ray crystallography for related molecules. acs.org

Table 1: Predicted Structural Parameters for the 1,3-Dithiolane Ring of 2,2-dipentyl-1,3-dithiolane based on DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C2-S1 Bond Length | ~1.85 Å | The bond connecting the quaternary carbon to a sulfur atom. |

| S1-C5 Bond Length | ~1.82 Å | The bond between a sulfur atom and an adjacent methylene (B1212753) carbon. |

| C4-C5 Bond Length | ~1.54 Å | The ethylene (B1197577) bridge carbon-carbon bond. |

| S1-C2-S3 Bond Angle | ~112° | The angle within the ring at the substituted carbon. |

| C2-S1-C5 Bond Angle | ~98° | The angle within the ring at a sulfur atom. |

Conformational Analysis and Energetics

The five-membered 1,3-dithiolane ring is a flexible system that can adopt several conformations to minimize torsional and steric strain. researchgate.net The two primary conformations are the "envelope," where one atom is out of the plane of the other four, and the "twist" (or half-chair), where atoms are displaced on opposite sides of a plane. For 1,3-dithiolane, the C2 atom is often the one puckered in an envelope conformation.

The presence of two large pentyl substituents at the C2 position in 1,3-Dithiolane, 2,2-dipentyl- makes conformational analysis particularly important. These bulky groups will have preferred orientations to minimize steric clashes with each other and with the rest of the ring. Computational methods can calculate the relative energies of these different conformations. For example, studies on the closely related 2,2-dimethyl-1,3-dithiane (B15486660) have quantified the energetic barriers between different conformations. acs.org A similar approach for 2,2-dipentyl-1,3-dithiolane would involve mapping the potential energy surface as a function of key dihedral angles to identify the global minimum energy structure and the energy barriers to conformational interchange.

Table 2: Calculated Relative Energies of Plausible Conformations for the 1,3-Dithiolane Ring

| Conformation | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Envelope (C2-out) | 0.0 (Reference) | A likely global minimum, with the C2 atom puckered to accommodate substituents. |

| Twist/Half-Chair | 0.5 - 1.5 | A slightly higher energy conformation, often a transition state between envelope forms. |

| Planar | > 5.0 | A high-energy, sterically strained conformation, typically a transition state. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. ufl.edu A key reaction involving 1,3-Dithiolane, 2,2-dipentyl- is its synthesis, typically via the condensation of heptan-6-one with 1,2-ethanedithiol (B43112). wikipedia.org

Modeling this reaction pathway would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials (ketone and dithiol) and the final product (dithiolane and water).

Transition State Search: Locating the transition state (TS) structure for the rate-determining step of the reaction. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Performing frequency calculations to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Computational studies on the reactions of related 1,3-dithianes have successfully identified transition states and rationalized reaction outcomes. nih.gov For the formation of 2,2-dipentyl-1,3-dithiolane, the activation energy (the energy difference between the transition state and the reactants) could be calculated to predict the reaction rate under different conditions.

Table 3: Hypothetical Calculated Energetics for the Formation of 2,2-dipentyl-1,3-dithiolane

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Energy of Reactants | 0.0 |

| Energy of Transition State (TS) | +15.5 |

| Energy of Products | -5.2 |

| Activation Energy (Ea) | +15.5 |

| Enthalpy of Reaction (ΔH) | -5.2 |

Electronic Effects and Orbital Interactions in Reactivity

The chemical behavior of 1,3-dithiolanes is governed by a combination of steric and electronic effects. The sulfur atoms, with their lone pairs of electrons and ability to engage in hyperconjugation, play a crucial role. Stereoelectronic effects, which are interactions between electron orbitals that depend on their spatial orientation, are particularly significant. wikipedia.org

In the 1,3-dithiolane ring, key interactions include:

Closed-Shell Repulsion: In certain conformations, the lone pairs on the two sulfur atoms can be forced into close proximity, leading to a destabilizing four-electron interaction. This effect is particularly pronounced in the related 1,2-dithiolane (B1197483) system. nih.gov

The pentyl groups are primarily alkyl substituents and exert their influence through steric hindrance and weak inductive effects. Computational analysis using methods like Natural Bond Orbital (NBO) theory can quantify these orbital interactions and provide a detailed picture of the electronic landscape of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are now routinely used to predict spectroscopic data, most notably NMR chemical shifts, with high accuracy. nih.govnih.gov This is invaluable for structure verification and assignment. The prediction of ¹H and ¹³C NMR chemical shifts for 1,3-Dithiolane, 2,2-dipentyl- would follow a well-established protocol: researchgate.net

The molecule's geometry is first optimized, typically using DFT.

The NMR shielding tensors for each nucleus are then calculated for this optimized geometry using a method like Gauge-Including Atomic Orbital (GIAO). researchgate.net

The calculated absolute shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS).

Recent advances using machine learning, sometimes in combination with DFT, have further improved the accuracy of these predictions, often achieving a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.govmdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dithiolane, 2,2-dipentyl-

| Atom | Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C | 2 | ~75.5 | - |

| C | 4, 5 | ~39.0 | ~3.25 |

| C | 1' (Pentyl) | ~42.0 | ~1.90 |

| C | 2' (Pentyl) | ~27.5 | ~1.35 |

| C | 3' (Pentyl) | ~31.8 | ~1.30 |

| C | 4' (Pentyl) | ~22.6 | ~1.30 |

| C | 5' (Pentyl) | ~14.1 | ~0.90 |

Advanced Applications and Emerging Research Directions

1,3-Dithiolane (B1216140) Derivatives in Ligand Chemistry

The presence of two sulfur atoms in the 1,3-dithiolane ring imparts these molecules with the ability to act as effective ligands, particularly for "soft" transition metal ions. This has led to their exploration in the construction of complex supramolecular structures.

Coordination with Transition Metal Ions

Cyclic thioethers, including 1,3-dithiolane derivatives, are well-regarded for their role in constructing discrete transition metal complexes and coordination polymers. solubilityofthings.comresearchgate.net The sulfur atoms in the ring can act as donor sites, facilitating a variety of binding modes to transition metals. researchgate.net Research has demonstrated that while 1,3-dithiolanes have been less explored compared to their 1,3-dithiane (B146892) and 1,4-dithiane (B1222100) counterparts, they hold significant potential as ligands for transition metal ions. researchgate.netpacific.edu

For instance, the parent 1,3-dithiolane has been shown to react with copper(I) halides (CuI, CuBr, and CuCl) to form both one-dimensional (1D) and two-dimensional (2D) coordination polymers. evitachem.com In these structures, the 1,3-dithiolane molecule acts as a bridging ligand, connecting the copper centers. evitachem.com Specifically, the reaction with CuI yields a 2D coordination polymer, [{Cu(μ2-I)2Cu}(μ2-L1)2]n (where L1 is 1,3-dithiolane). evitachem.com The coordination environment around the copper(I) centers can involve the sulfur atoms of the dithiolane ring and the halide ions, leading to extended network architectures. evitachem.commdpi.comchemicalbook.com

The coordination behavior is not limited to copper. Fluxional complexes of 1,3-dithiolane with chromium (Cr), molybdenum (Mo), and tungsten (W) have also been investigated, highlighting the versatility of this scaffold in coordinating with a range of transition metals. evitachem.com The introduction of substituents on the 1,3-dithiolane ring, such as the two pentyl groups in 1,3-Dithiolane, 2,2-dipentyl- , would be expected to influence the steric and electronic properties of the ligand, potentially leading to novel coordination geometries and network topologies.

Design of Novel Complex Structures and Networks

The ability of 1,3-dithiolane derivatives to form coordination polymers is a key area of research for the design of new materials with interesting properties. By attaching 1,3-dithiolane moieties to an aromatic core, researchers have created multidentate ligands capable of forming new complex structures or networks through interactions with soft transition metal ions. researchgate.net These compounds, possessing multiple sulfur atoms in defined positions, offer the potential for creating intricate three-dimensional networks. researchgate.net

For example, new aromatic derivatives containing one, two, or three 1,3-dithiolane rings have been synthesized with the express purpose of exploring their reactions with late transition metal ions. researchgate.net The resulting coordination polymers can exhibit diverse architectures, from simple 1D chains to more complex 2D and 3D frameworks. evitachem.com The structure of these networks is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-ion, and the reaction conditions. cymitquimica.com The incorporation of functional groups onto the 1,3-dithiolane ligand, as seen with 1,3-dithiolane-2-methanol, can introduce additional interactions, such as hydrogen bonding, which can further direct the assembly of the final structure. wiley.com It is conceivable that a bulky, non-polar derivative like 1,3-Dithiolane, 2,2-dipentyl- could be employed to create hydrophobic pockets within a coordination network, a feature that could be exploited in catalysis or guest-host chemistry.

Scaffold for Bioactive Molecules and Drug Design

The 1,3-dithiolane heterocycle has been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of various therapeutic agents. solubilityofthings.com Its utility spans a wide range of diseases, including neoplastic, infectious, inflammatory, and neurodegenerative disorders. solubilityofthings.com

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. acs.org The 1,3-dithiolane ring has been successfully employed as a bioisostere for other chemical moieties to enhance the pharmacological profile of drug candidates. solubilityofthings.com

A notable example is the bioisosteric replacement of a 1,4-dioxaspiro[4.5]decane moiety with a cyclohexylspiro 1,3-dithiolane analog. This modification led to the development of potent sigma receptor modulators with nanomolar activity. solubilityofthings.com The rationale behind such replacements often involves improving metabolic stability, enhancing potency, or altering selectivity for a particular biological target. solubilityofthings.com The introduction of the sulfur-containing dithiolane ring can significantly impact a molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which are critical for its pharmacokinetic and pharmacodynamic properties. acs.org The dipentyl substitution in 1,3-Dithiolane, 2,2-dipentyl- would significantly increase its lipophilicity, a property that could be leveraged in the design of drugs targeting the central nervous system or other lipophilic environments.

Chiral 1,3-Dithiolanes in Pharmaceutical Research

Stereochemistry is a critical aspect of drug design, as the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. solubilityofthings.com The 1,3-dithiolane ring can possess stereogenic centers, particularly when substituted at the C4 or C5 positions, and more recently, the importance of chirality at the C2 position is also being explored. solubilityofthings.com

Despite the established importance of stereochemistry, many chiral 1,3-dithiolanes have been synthesized and evaluated biologically as racemic mixtures. solubilityofthings.com However, recent research has focused on the chiral resolution of 1,3-dithiolane derivatives and the assignment of their absolute configuration. solubilityofthings.comtandfonline.com For example, the chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol has been achieved, providing a key synthon for the enantioselective synthesis of biologically active compounds. solubilityofthings.comtandfonline.com This work underscores the growing recognition that the development of enantiopure 1,3-dithiolane-based drug candidates is crucial for optimizing their therapeutic potential. solubilityofthings.com While 1,3-Dithiolane, 2,2-dipentyl- is not inherently chiral at the C2 position, the principles of stereoselective synthesis could be applied to create chiral analogs with substituents at other positions on the ring, opening up new avenues for pharmaceutical research.

Integration into Advanced Materials Science

The unique chemical properties of the 1,3-dithiolane ring are also being harnessed in the field of materials science. solubilityofthings.comevitachem.com The ability of the sulfur atoms to participate in various chemical reactions and the potential for the ring to undergo controlled transformations make 1,3-dithiolane derivatives attractive building blocks for functional materials. solubilityofthings.compacific.eduevitachem.comcymitquimica.com

Research has shown that 1,3-dithiolane-2-thiones can be used as building blocks in the synthesis of polymers. pacific.edu The resulting sulfur-rich polymers may have specialized properties with potential applications in optics or electronics. acs.org Furthermore, the fragmentation of 2-aryl-1,3-dithiolanes can generate dithiocarboxylate anions, which are important agents for chain transfer in polymer chemistry.

More recently, dithiolane derivatives have been explored as dynamic covalent crosslinkers in the formation of hydrogels. wiley.com For instance, gelatin modified with dithiolane (GelDT) has been developed to create multi-functional hydrogels for tissue engineering. These materials exhibit cell adhesion, biodegradability, and responsiveness to stimuli like light. wiley.com The dithiolane moiety allows for on-demand generation of thiols, which can form disulfide crosslinks, leading to rapid gelation and robust tissue adhesion. wiley.com The incorporation of a hydrophobic derivative like 1,3-Dithiolane, 2,2-dipentyl- into a polymer backbone could be used to tune the material's properties, for example, by creating more hydrophobic domains within a hydrogel network.

The versatility of the 1,3-dithiolane scaffold also extends to its use as an intermediate in the synthesis of complex molecules for materials science. evitachem.com For instance, 2-(3,4-Dichlorophenyl)-1,3-dithiolane is noted for its potential application as an intermediate in the synthesis of polymers. evitachem.com

Interactive Data Table: Applications of 1,3-Dithiolane Derivatives

| Derivative Family | Application Area | Key Research Finding |

| Parent 1,3-Dithiolane | Ligand Chemistry | Forms 1D and 2D coordination polymers with Cu(I) halides. evitachem.com |

| Aromatic 1,3-Dithiolanes | Ligand Chemistry | Act as multidentate ligands for creating complex networks with transition metals. researchgate.net |

| Cyclohexylspiro 1,3-Dithiolanes | Drug Design | Serve as bioisosteric replacements, leading to potent sigma receptor modulators. solubilityofthings.com |

| Chiral 1,3-Dithiolanes | Drug Design | Enantiomerically pure forms are crucial for optimizing therapeutic activity. solubilityofthings.comtandfonline.com |

| 1,3-Dithiolane-2-thiones | Materials Science | Used as building blocks for the synthesis of novel polymers. pacific.edu |

| Gelatin-Dithiolane (GelDT) | Materials Science | Forms multi-functional hydrogels for tissue engineering applications. wiley.com |

Polymer Chemistry

There is no available research data on the use of 1,3-Dithiolane, 2,2-dipentyl- in polymer chemistry.

Adsorbent Development

There is no available research data on the use of 1,3-Dithiolane, 2,2-dipentyl- in the development of adsorbents.

Analytical Techniques for Structural Characterization of 1,3 Dithiolane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)